molecular formula C11H15N5Na3O13P3 B12412153 6-Me-ATP (trisodium)

6-Me-ATP (trisodium)

Cat. No.: B12412153
M. Wt: 587.15 g/mol
InChI Key: HBLZVYQIAJLSKJ-MTQUBGKESA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Me-ATP trisodium involves the methylation of adenosine triphosphate (ATP) at the N6 position. This modification is typically achieved through a series of chemical reactions that introduce the methyl group to the ATP molecule. The reaction conditions often include the use of methylating agents and specific catalysts to facilitate the methylation process .

Industrial Production Methods

Industrial production of 6-Me-ATP trisodium follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Me-ATP trisodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 6-Me-ATP trisodium include enzymes such as GSK3, which catalyze the phosphorylation process. The reaction conditions typically involve physiological pH and temperature to mimic cellular environments .

Major Products Formed

The major products formed from reactions involving 6-Me-ATP trisodium include phosphorylated peptides and proteins, as well as ADP and inorganic phosphate from hydrolysis .

Scientific Research Applications

6-Me-ATP trisodium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in phosphorylation reactions to study enzyme kinetics and mechanisms.

    Biology: Employed in cellular and molecular biology research to investigate signal transduction pathways and protein interactions.

    Medicine: Explored for its potential therapeutic applications in diseases involving dysregulated phosphorylation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

6-Me-ATP trisodium exerts its effects by acting as a phosphate group donor in phosphorylation reactions. It binds to GSK3 with high affinity, facilitating the transfer of the phosphate group to the substrate peptide. This phosphorylation event plays a crucial role in regulating various cellular processes, including glycogen metabolism, cell signaling, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Me-ATP trisodium is unique due to its specific methylation at the N6 position, which enhances its binding affinity for GSK3 and its effectiveness as a phosphate group donor. This modification distinguishes it from other ATP derivatives and makes it a valuable tool in biochemical research .

Properties

Molecular Formula

C11H15N5Na3O13P3

Molecular Weight

587.15 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3.3Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1

InChI Key

HBLZVYQIAJLSKJ-MTQUBGKESA-K

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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